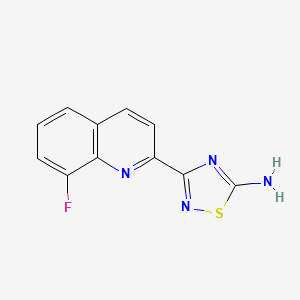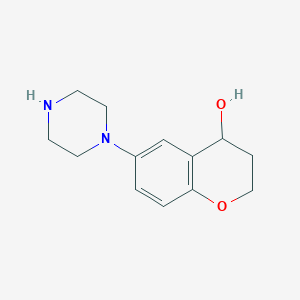
6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol is a compound that belongs to the class of chromenols, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxybenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable .
Análisis De Reacciones Químicas
Types of Reactions
6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenol core to dihydro derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrochromenols, and substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.
Cinnolines: Exhibits a wide range of pharmacological profiles, including antibacterial and antifungal activities.
Uniqueness
6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol is unique due to its specific structure, which combines a chromenol core with a piperazine ring. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C13H18N2O2/c16-12-3-8-17-13-2-1-10(9-11(12)13)15-6-4-14-5-7-15/h1-2,9,12,14,16H,3-8H2 |
Clave InChI |
ZBQXETHXHJEKAN-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1O)C=C(C=C2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


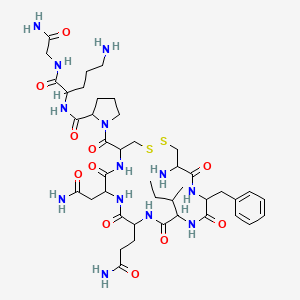
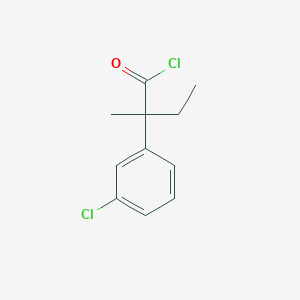
![N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13888090.png)
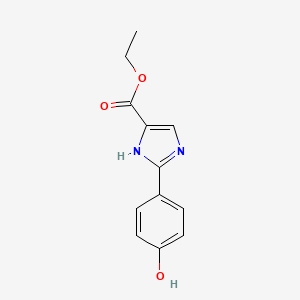
![tert-butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate](/img/structure/B13888099.png)
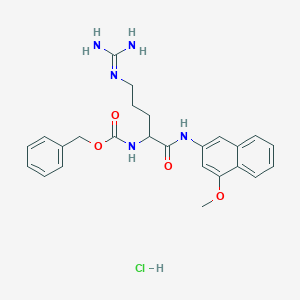
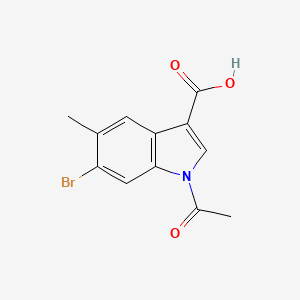
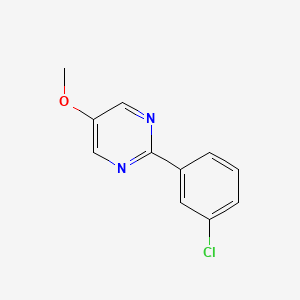
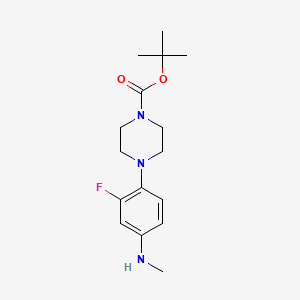
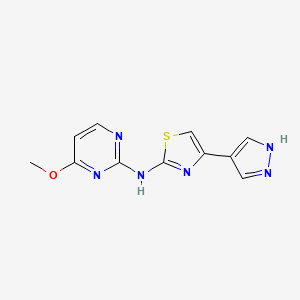
![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)
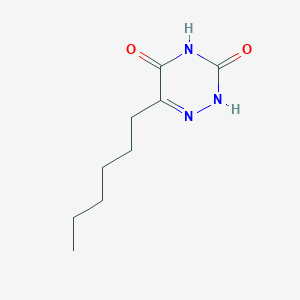
![2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)
